

Application Notes and Protocols for N-Desmethyl venlafaxine-d3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: *N*-Desmethyl venlafaxine-d3

Cat. No.: B563368

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Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and other mood disorders. It is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).^[1] A minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19, involves N-demethylation to form N-desmethylvenlafaxine (NDV).^[1] While NDV is considered a minor metabolite with less pharmacological activity compared to venlafaxine and ODV, its levels can be significantly elevated in individuals with poor CYP2D6 metabolism.^[2] Therefore, the accurate quantification of NDV in biological matrices is crucial for comprehensive pharmacokinetic profiling, particularly in studies investigating metabolic pathways and in patient populations with genetic variations in drug-metabolizing enzymes.

The use of stable isotope-labeled internal standards, such as **N-Desmethyl venlafaxine-d3**, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar extraction recovery and matrix effects. This co-behavior allows for highly accurate and precise quantification by correcting for variations during sample processing and analysis. **N-Desmethyl venlafaxine-d3** serves as an ideal internal standard for the quantification of N-desmethylvenlafaxine in various biological samples.^[3]

These application notes provide a detailed protocol for the use of **N-Desmethyl venlafaxine-d3** as an internal standard for the quantification of N-desmethylvenlafaxine in human plasma to support pharmacokinetic studies.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of N-Desmethylvenlafaxine

Parameter	Setting
Chromatographic Column	C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume	5 µL
Column Temperature	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Analyte)	To be determined empirically, e.g., m/z 264.2 -> 58.1
MRM Transition (IS)	To be determined empirically, e.g., m/z 267.2 -> 61.1

Table 2: Representative Calibration Curve for N-Desmethylvenlafaxine in Human Plasma

Concentration (ng/mL)	Analyte/IS Peak Area Ratio (Mean \pm SD, n=3)	% Accuracy
1.0 (LLOQ)	0.012 \pm 0.001	98.5
2.5	0.031 \pm 0.002	101.2
10.0	0.125 \pm 0.009	100.8
50.0	0.628 \pm 0.045	99.7
100.0	1.255 \pm 0.091	100.4
250.0	3.140 \pm 0.210	99.2
500.0 (ULOQ)	6.275 \pm 0.480	100.1
Linear Range	1.0 - 500 ng/mL	$r^2 > 0.995$

Table 3: Representative Precision and Accuracy Data for N-Desmethylenlafaxine Quality Control Samples

QC Level	Concentration (ng/mL)	Intra-day (n=6) Precision (%CV)	Intra-day (n=6) Accuracy (%)	Inter-day (n=18) Precision (%CV)	Inter-day (n=18) Accuracy (%)
LQC	3.0	4.5	102.1	5.8	101.5
MQC	75.0	3.2	98.9	4.1	99.6
HQC	400.0	2.8	100.5	3.5	100.2

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

- N-Desmethylenlafaxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-desmethylenlafaxine and dissolve in 10 mL of methanol.

- **N-Desmethyl venlafaxine-d3** (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N-Desmethyl venlafaxine-d3** and dissolve in 10 mL of methanol.
- N-Desmethylvenlafaxine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.
- Internal Standard Working Solution (50 ng/mL): Dilute the **N-Desmethyl venlafaxine-d3** stock solution in 50:50 methanol:water to a final concentration of 50 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
- Pipette 100 μ L of plasma into the corresponding labeled tubes.
- Add 20 μ L of the internal standard working solution (50 ng/mL **N-Desmethyl venlafaxine-d3**) to all tubes except for the blank matrix samples.
- Vortex each tube for 10 seconds.
- Add 300 μ L of acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 200 μ L of the supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μ L of the supernatant into the LC-MS/MS system for analysis.

Protocol 3: Bioanalytical Method Validation Summary

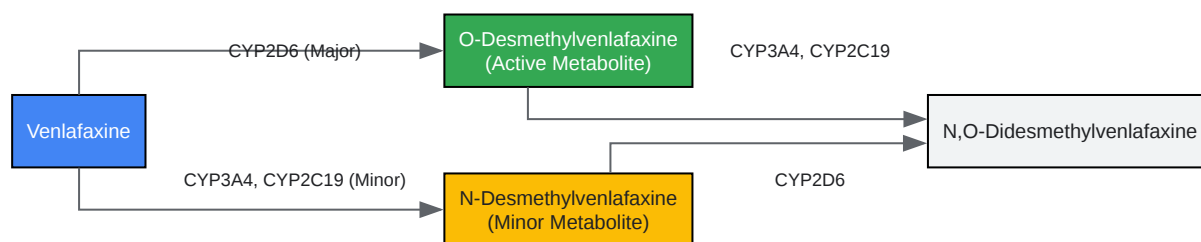
A full validation of the bioanalytical method should be performed according to regulatory guidelines. This includes, but is not limited to, the assessment of:

- Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of N-desmethylvenlafaxine and **N-**

Desmethyl venlafaxine-d3.

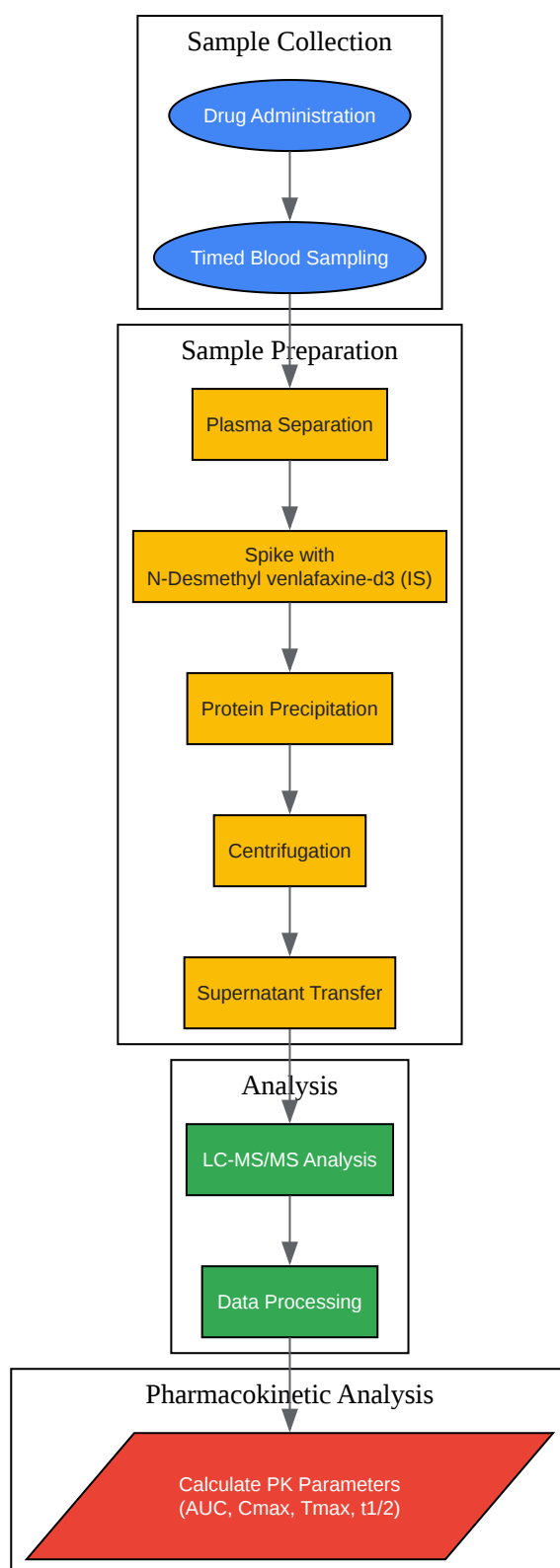
- **Linearity and Range:** Prepare calibration curves in blank plasma over at least three separate days to demonstrate the linear relationship between concentration and response.
- **Precision and Accuracy:** Analyze quality control samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day precision and accuracy.
- **Matrix Effect:** Evaluate the ion suppression or enhancement from different sources of human plasma.
- **Recovery:** Determine the extraction efficiency of N-desmethylvenlafaxine and **N-Desmethyl venlafaxine-d3** from the plasma matrix.
- **Stability:** Assess the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations



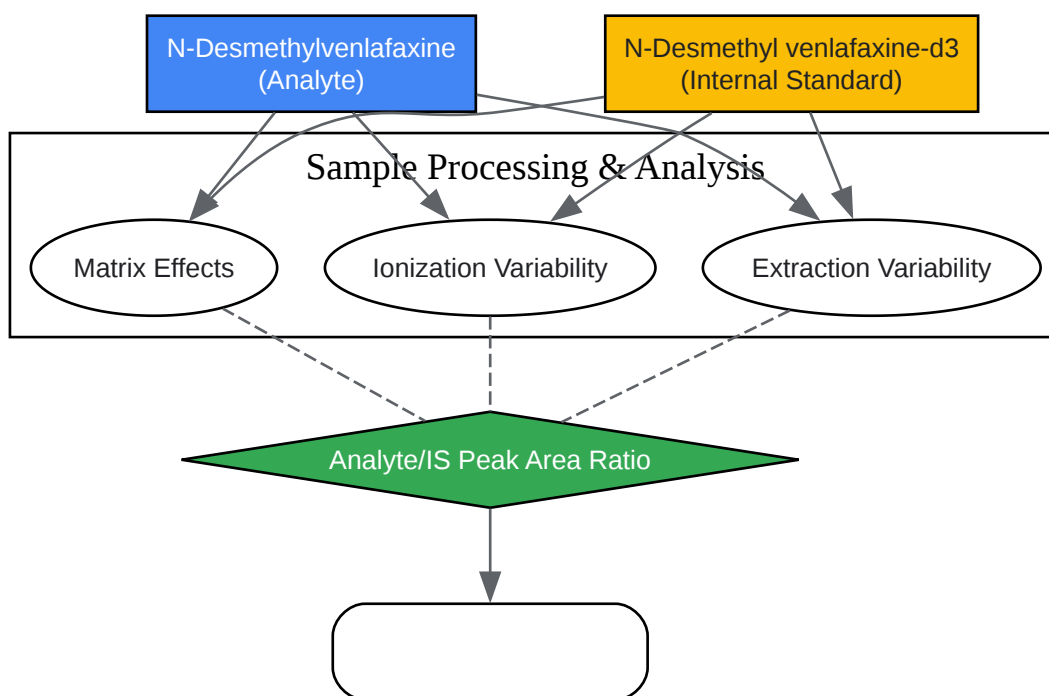
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Caption: Metabolic pathway of Venlafaxine.



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Caption: Experimental workflow for a pharmacokinetic study.



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Caption: Logic of using a stable isotope-labeled internal standard.

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References

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